molecular formula C15H12F6N2O5 B14794688 (2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid

(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid

Cat. No.: B14794688
M. Wt: 414.26 g/mol
InChI Key: HAGLUJXYGFQWBT-UHFFFAOYSA-N
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Description

The compound “(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid” is a chiral coumarin-derived hybrid molecule. It consists of a 4-trifluoromethyl-2H-chromen-2-one scaffold linked via an amide bond to an L-alanine moiety, with trifluoroacetic acid (TFA) as a counterion in its salt form . Coumarin derivatives are widely studied for their fluorescence properties, enzyme inhibition, and medicinal applications.

This compound is synthesized via amide coupling between 7-amino-4-(trifluoromethyl)coumarin and a protected L-alanine derivative, followed by TFA-mediated deprotection . Its characterization typically involves $ ^1H $/$ ^{13}C $ NMR, UV-Vis spectroscopy, and mass spectrometry .

Properties

IUPAC Name

2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3.C2HF3O2/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7;3-2(4,5)1(6)7/h2-6H,17H2,1H3,(H,18,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGLUJXYGFQWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates in the presence of catalysts such as copper sulfate (CuSO4). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a class of coumarin-amino acid hybrids. Key structural analogs include:

Compound Structural Features Biological Activity Synthetic Route
(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; TFA (Target) 4-CF$ _3 $-coumarin, L-alanine amide, TFA salt Potential protease substrates or inhibitors; fluorescence applications Schotten-Baumann amide coupling, TFA deprotection
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 4-CH$ _3 $-coumarin, racemic flurbiprofen-derived amide Anti-inflammatory/analgesic hybrid; no explicit bioactivity reported Amide coupling of (±)-flurbiprofen chloride
N-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)benzamide derivatives (3a–f) 4-CF$ _3 $-coumarin, substituted benzamide Selective hCA IX/XII inhibitors (Ki = 6.7–10.9 nM for 3d) Amide coupling with benzoyl chlorides
Dimethyl ((phenyl)((2-oxo-4-CF$ _3 $-chromen-7-yl)amino)methyl) phosphonate 4-CF$ _3 $-coumarin, α-aminophosphonate Antibacterial activity against E. coli (MIC = 32–64 µg/mL) Enzymatic synthesis
(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide; TFA 4-CH$ _3 $-coumarin, L-valine amide, TFA salt Fluorescent probe for enzyme assays Similar amide coupling
Key Observations:

Trifluoromethyl vs.

Amino Acid Moieties: The L-alanine amide in the target compound offers smaller steric bulk than valine or phenylalanine derivatives, possibly favoring interactions with narrower active sites .

Biological Activity: While benzamide derivatives (e.g., 3d) show potent hCA inhibition, the target compound’s primary applications may lie in fluorescence-based assays or as a synthetic intermediate due to its unmodified amino group .

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